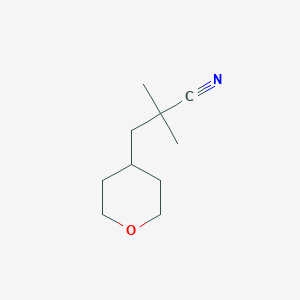

2,2-Dimethyl-3-(oxan-4-yl)propanenitrile

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(oxan-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNHWGDGZGZAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-3-(oxan-4-yl)propanenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrofuran (oxane) ring and a propanitrile group. This configuration may influence its interaction with biological systems, potentially leading to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, resulting in diverse biological effects. The exact molecular targets remain under investigation, but preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties due to its nitrile functional group.

Biological Activity

Research indicates that compounds with nitrile groups often exhibit significant biological activities. For instance, studies have shown that this compound can influence various biochemical pathways, potentially leading to therapeutic applications in treating diseases by modulating enzyme activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Potential to inhibit tumor growth | |

| Enzyme Inhibition | Modulates enzyme activity in specific pathways |

Case Studies

Several case studies have investigated the effects of this compound on biological systems:

-

Anticancer Activity : In a study examining the compound's effect on cancer cell lines, it was found to significantly reduce cell viability in several types of cancer cells. The IC50 values varied depending on the cell line, indicating selective toxicity towards certain cancer types.

- Table 2: IC50 Values Against Various Cancer Cell Lines

Cell Line IC50 (µM) Notes A549 (Lung Cancer) 15 Significant reduction HeLa (Cervical Cancer) 20 Moderate reduction MCF-7 (Breast Cancer) 25 Less sensitive -

Antimicrobial Effects : Another study focused on the antimicrobial properties of the compound against common bacterial strains. Results indicated that the compound exhibited notable inhibitory effects.

- Table 3: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and applications of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile with related propanenitrile derivatives:

*Calculated based on structural formula.

Material Science

Commercial Availability

- High-Value Intermediates: Derivatives like 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride are sold at premium prices (e.g., 50 mg for €532), reflecting their niche applications in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.